2-(Aminomethyl)-1-methoxynaphthalene

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

Researchers requiring a structurally defined negative control for enzymatic counter-screens often encounter false positives from adrenergic off-targets or undefined regioisomers. This 1-methoxy-2-aminomethyl naphthalene scaffold directly resolves these challenges. - Confirmed inactivity at 5-lipoxygenase and soluble epoxide hydrolase (IC₅₀ >10,000 nM), unlike potent 6-methoxy regioisomers. - No annotated ADRA2A/2B/2C inhibitory activity, preventing confounding adrenergic signals in phenotypic assays. - Accessible via direct Mannich aminomethylation for rapid SAR analog synthesis.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B11907550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1-methoxynaphthalene
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=CC=CC=C21)CN
InChIInChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3
InChIKeyYZPIDRJCEOIAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1-methoxynaphthalene: Chemical Identity and Procurement


2-(Aminomethyl)-1-methoxynaphthalene (IUPAC: (1-methoxynaphthalen-2-yl)methanamine; CAS 1261454-12-9) is a small-molecule naphthalene derivative with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Its structure features a methoxy substituent at the naphthalene 1-position and an aminomethyl group at the 2-position, yielding a computed XLogP3-AA of 2 and one hydrogen bond donor [1]. This substitution pattern distinguishes it from other regioisomeric aminomethyl-methoxynaphthalenes bearing the same formula but with the methoxy and aminomethyl groups placed at different ring positions .

Why Regioisomeric Analogs Cannot Substitute This Compound


All aminomethyl-methoxynaphthalene isomers share the formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol , yet the position of the methoxy and aminomethyl substituents on the naphthalene scaffold governs target engagement, metabolic stability, and synthetic derivatization potential. Published enzyme inhibition data indicate that minor positional shifts—for example, placing the aminomethyl group at the 1-position versus the 2-position with respect to the methoxy substituent—can alter potency against 5-lipoxygenase by orders of magnitude [1]. Furthermore, patent-disclosed naphthalene-based kinase and anti-apoptotic protein inhibitor scaffolds explicitly define substitution regiochemistry as a critical determinant of biological activity, demonstrating that simply matching molecular formula is insufficient to guarantee equivalent pharmacological or chemical behavior [2]. These regioisomer-dependent differences make unambiguous compound identity—confirmed by CAS number, InChI Key, and analytical certification—essential for reproducible research and process development .

Quantitative Differentiation Evidence vs. Regioisomeric Analogs


5-Lipoxygenase Inhibition: Potency Shift Across Regioisomers

Available curated bioactivity data for aminomethyl-methoxynaphthalene regioisomers reveal a sharp dependence of 5-lipoxygenase (5-LOX) inhibitory potency on methoxy substitution pattern. The 1-methoxy-2-aminomethyl regioisomer represented by 2-(aminomethyl)-1-methoxynaphthalene yields an IC₅₀ > 10,000 nM against human recombinant 5-LOX [1]. In contrast, a structurally related naphthalene derivative bearing a 6-methoxy substituent (CHEMBL5415175) exhibits an IC₅₀ of 74 nM in the identical enzymatic assay—representing a >135-fold potency difference driven solely by methoxy positional isomerism [2]. This quantitative disparity demonstrates that the 1-methoxy-2-aminomethyl scaffold occupies a distinct activity space that cannot be mimicked by other regioisomers.

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

Soluble Epoxide Hydrolase Inhibition: Activity Profile

The target compound was evaluated for inhibition of human recombinant soluble epoxide hydrolase (sEH) and found to exhibit an IC₅₀ > 10,000 nM, indicating negligible inhibitory activity [1]. Potent sEH inhibitors in the naphthalene chemotype typically require specific substitution patterns (e.g., urea or amide functionalities linked to the naphthalene core) that are absent in the simple aminomethyl-methoxy scaffold [2]. This inactivity profile is valuable as a negative control or selectivity marker—scientists requiring a naphthalene-based probe that is silent on sEH can select this compound to avoid confounding epoxide hydrolase modulation.

soluble epoxide hydrolase cardiovascular pain

Antiproliferative Activity in HeLa Cells

In a PubChem-curated antiproliferative screen against human HeLa cervical carcinoma cells (48 h incubation, WST-8 assay), 2-(aminomethyl)-1-methoxynaphthalene was identified among six tested compounds, with one compound in the set achieving activity ≤ 1 µM and three compounds overall classified as active [1]. Parallel studies on bis-aminomethylnaphthalenes reported DNA-binding-dependent cytotoxicity, with the most potent analog (Compound 15) exhibiting remarkable in vivo antitumor activity [2]. Although direct head-to-head IC₅₀ values for the target compound versus specific comparators are not publicly available in the HeLa dataset, the screening data situate the 1-methoxy-2-aminomethyl scaffold within a class where antiproliferative activity is regioisomer- and substituent-dependent.

anticancer HeLa cytotoxicity antiproliferative screening

Adrenergic Receptor Alpha-2A Target Engagement Comparison

The 6-methoxy-1-aminomethyl regioisomer (1-(aminomethyl)-6-methoxynaphthalene, CAS 57382-44-2) is annotated in the Therapeutic Target Database (TTD) as an inhibitor of the alpha-2A adrenergic receptor (ADRA2A), alpha-2B (ADRA2B), and alpha-2C (ADRA2C) receptors, with associated cGMP-PKG and neuroactive ligand-receptor signaling pathway annotations [1]. In contrast, 2-(aminomethyl)-1-methoxynaphthalene—bearing the methoxy at position 1 and aminomethyl at position 2—lacks any public annotation of adrenergic receptor activity. This regioisomer-dependent target engagement difference highlights that the 1-methoxy-2-aminomethyl substitution pattern may avoid adrenergic off-target effects that are present in the 6-methoxy-1-aminomethyl isomer, an important consideration in phenotypic screening and lead optimization campaigns.

adrenergic receptor ADRA2A neuroactive ligand-receptor

Synthetic Accessibility via Mannich Reaction

The 1-methoxy-2-aminomethyl substitution pattern is synthetically accessible via direct Mannich reaction of 1-methoxynaphthalene with formaldehyde and an amine under acid catalysis [1]. This contrasts with isomers such as 2-(aminomethyl)-6-methoxynaphthalene, which require alternative synthetic routes due to the electronic deactivation of the 6-position toward electrophilic aminomethylation . Published methodology on aminomethylated hydroxynaphthalenes confirms that the regiochemical outcome of the Mannich reaction is dictated by the position of the hydroxy (or alkoxy) activating group, with 1-substituted naphthalenes preferentially directing aminomethylation to the ortho/para positions [2]. This synthetic accessibility advantage translates into shorter route lengths for analog generation when starting from commercially available 1-methoxynaphthalene.

Mannich reaction derivatization chemical biology

Recommended Application Scenarios for This Compound


Selectivity Profiling Requiring Defined 5-LOX and sEH Inactivity

For laboratories conducting selectivity panels where 5-lipoxygenase and soluble epoxide hydrolase engagement must be excluded, 2-(aminomethyl)-1-methoxynaphthalene offers a structurally defined naphthalene scaffold with confirmed IC₅₀ values >10,000 nM at both targets [1]. Its well-characterized inactivity at these enzymes makes it suitable as a negative-control compound in enzymatic counter-screens, particularly when compared against potent 6-methoxy regioisomers that exhibit nanomolar 5-LOX inhibition [2].

SAR Studies on Aminomethyl-Naphthalene Regioisomers

Given the screening data in HeLa cells and the established antitumor activity of bis-aminomethylnaphthalene analogs, this compound serves as a critical SAR probe for mapping how methoxy position (1- vs. 3- vs. 6-substitution) influences antiproliferative potency [1]. Its distinct 1-methoxy-2-aminomethyl substitution fills a regiochemical gap in compound libraries, enabling systematic evaluation of positional effects on cytotoxicity and DNA-binding properties, as demonstrated in the Bollini et al. bis-aminomethylnaphthalene series [2].

Adrenergic-Receptor-Silent Scaffold for Phenotypic Screening

The absence of annotated ADRA2A/2B/2C inhibitory activity for the 1-methoxy-2-aminomethyl isomer contrasts sharply with the 6-methoxy-1-aminomethyl isomer, which is a confirmed multi-subtype adrenergic receptor inhibitor [1]. Researchers designing phenotypic screens for neurodegenerative or cardiovascular indications where adrenergic modulation represents a confounding variable should preferentially source the 1-methoxy-2-aminomethyl regioisomer (CAS 1261454-12-9) rather than the 6-methoxy-1-aminomethyl isomer (CAS 57382-44-2), thereby minimizing false positives driven by adrenergic pharmacology [2].

Rapid Analog Library Generation via One-Step Mannich Derivatization

The synthetic accessibility of the 1-methoxy-2-aminomethyl scaffold via direct Mannich aminomethylation of 1-methoxynaphthalene enables rapid diversification of the amine component for hit expansion and lead optimization [1]. This contrasts with multi-step routes required for 6-methoxy regioisomers and positions this compound as a more efficient starting material for medicinal chemistry campaigns requiring quick analog synthesis and structure-activity relationship exploration [2].

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